ETHYL 4-{2-[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE
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Overview
Description
ETHYL 4-{2-[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperazine ring substituted with an ethyl ester and a brominated phenyl group
Preparation Methods
The synthesis of ETHYL 4-{2-[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the piperazine ring: Starting from ethylenediamine, the piperazine ring is formed through cyclization reactions.
Introduction of the ethyl ester group: The piperazine ring is then reacted with ethyl chloroformate under basic conditions to introduce the ethyl ester group.
Bromination of the phenyl group: The phenyl group is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling reaction: The brominated phenyl group is coupled with the piperazine derivative using a coupling reagent such as carbonyldiimidazole (CDI) to form the final product.
Chemical Reactions Analysis
ETHYL 4-{2-[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions, leading to the formation of various derivatives.
Scientific Research Applications
ETHYL 4-{2-[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules, including those with potential biological activity.
Biological Studies: Researchers use this compound to study the interactions of piperazine derivatives with biological targets, aiding in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors, modulating their activity and leading to various physiological effects. The brominated phenyl group may enhance the compound’s binding affinity to these receptors, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
ETHYL 4-{2-[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE can be compared with other similar compounds such as:
ETHYL 4- (4-BROMOPHENYL)-2-METHYLTHIAZOLE-5-CARBOXYLATE: This compound also contains a brominated phenyl group but differs in the presence of a thiazole ring instead of a piperazine ring.
ETHYL 4-BROMOPYRROLE-2-CARBOXYLATE: This compound features a brominated pyrrole ring and an ethyl ester group, differing in the heterocyclic structure.
ETHYL 4- {3- [ (2-METHYLPHENYL)AMINO]-3-OXOPROPYL}-1-PIPERAZINECARBOXYLATE: This compound has a similar piperazine ring but differs in the substitution pattern on the phenyl group.
Properties
Molecular Formula |
C17H24BrN3O3 |
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Molecular Weight |
398.3 g/mol |
IUPAC Name |
ethyl 4-[3-(4-bromo-3-methylanilino)-3-oxopropyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H24BrN3O3/c1-3-24-17(23)21-10-8-20(9-11-21)7-6-16(22)19-14-4-5-15(18)13(2)12-14/h4-5,12H,3,6-11H2,1-2H3,(H,19,22) |
InChI Key |
DWEWFSCXMVTBNF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)Br)C |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)Br)C |
Origin of Product |
United States |
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